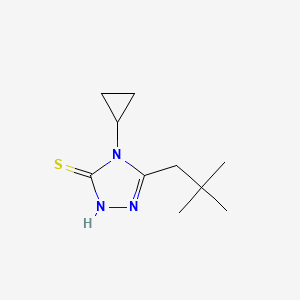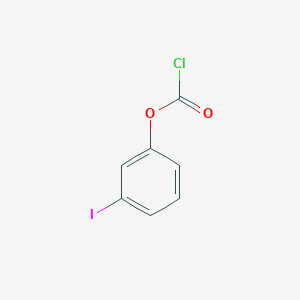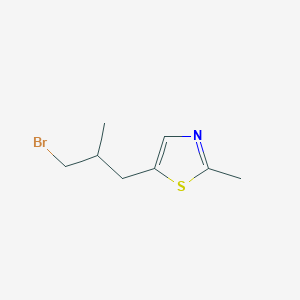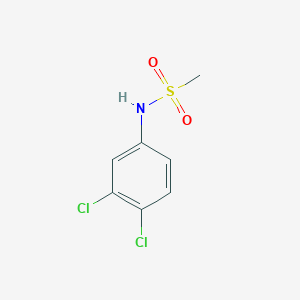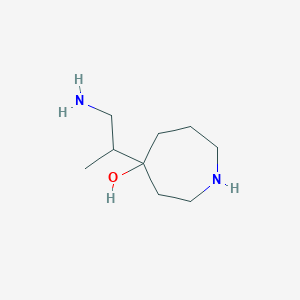
4-(1-Aminopropan-2-YL)azepan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropan-2-YL)azepan-4-OL is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-YL)azepan-4-OL can be achieved through various methods. One common approach involves the multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropan-2-YL)azepan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Aminopropan-2-YL)azepan-4-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopropan-2-YL)azepan-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(1-Aminopropan-2-YL)azepan-4-OL can be compared with other similar compounds, such as:
Azepines: Compounds with a seven-membered ring containing one nitrogen atom.
Oxazepines: Compounds with a seven-membered ring containing both oxygen and nitrogen atoms.
Thiazepines: Compounds with a seven-membered ring containing sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of both an amino group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
4-(1-aminopropan-2-yl)azepan-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(7-10)9(12)3-2-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3 |
Clave InChI |
LAVDXONQXXYDLE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CCCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


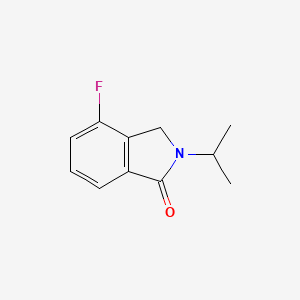

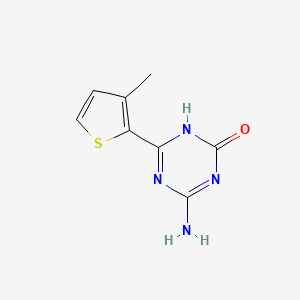
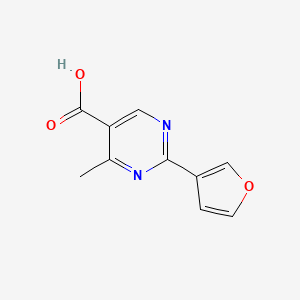
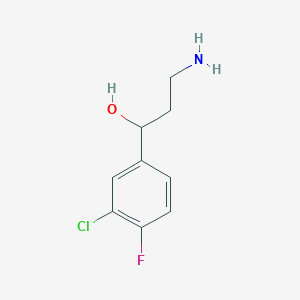
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
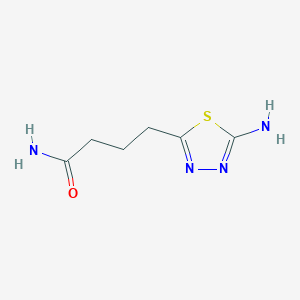

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
